REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[C:8]2[C:13](=[O:14])[CH:12]3[CH2:15][CH2:16][N:9]2[CH2:10][CH2:11]3)[CH:2]=1>[Pd].CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH:8]2[C:13](=[O:14])[CH:12]3[CH2:11][CH2:10][N:9]2[CH2:16][CH2:15]3)[CH:2]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=C1N2CCC(C1=O)CC2
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (5.16 g, 81.4%)
|
Type
|
FILTRATION
|
Details
|
, after which time the slurry was carefully filtered through a pad of Celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CC1N2CCC(C1=O)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |